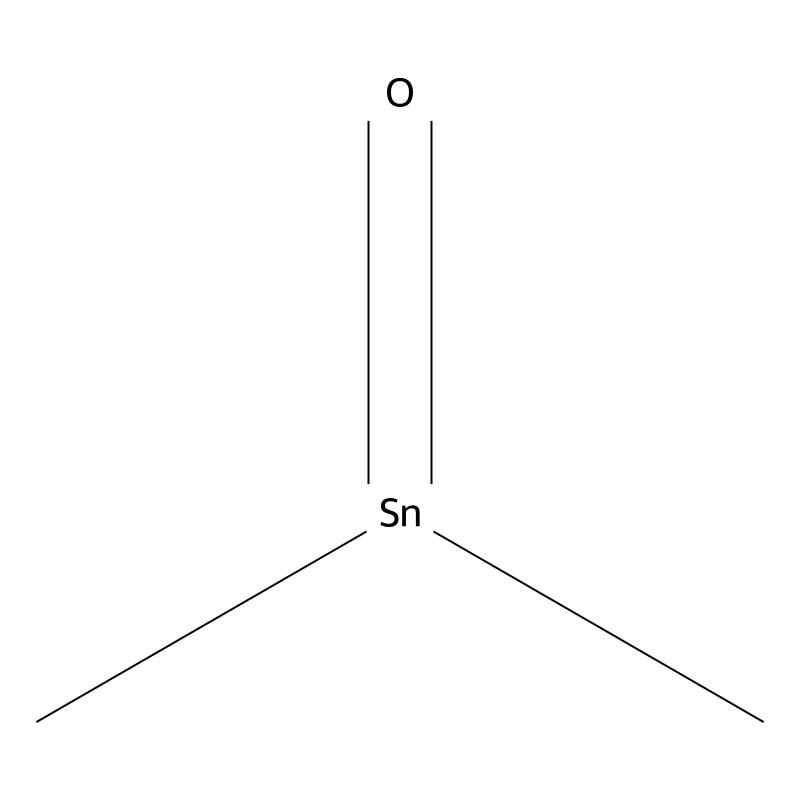

Dimethyltin oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Model compound for organotin chemistry

DMTO serves as a simple model compound for studying the behavior of organotin compounds, which are a class of chemicals containing tin and carbon bonds. These studies can help researchers understand the interactions of organotin compounds with biological systems and the environment.Source: Journal of Organometallic Chemistry:

Investigation of neurotoxicity

Some research has focused on DMTO's neurotoxic properties. Due to its ability to interfere with cellular metabolism, DMTO has been used in animal models to study neurodegenerative diseases.Source: Toxicology Letters: It's important to note that DMTO wouldn't be used therapeutically due to its own toxicity.

Organic synthesis

In rare cases, DMTO may be employed as a reagent in specific organic synthesis reactions. However, due to the availability of safer alternatives, its use in this area is limited.

Dimethyltin oxide, also known as dimethyloxostannane, is an organotin compound with the molecular formula C₂H₆OSn. It appears as a white to beige powder or crystalline solid and has a molecular weight of 164.78 g/mol. The compound exhibits a melting point in the range of 380-390°C, making it stable under various conditions. Dimethyltin oxide is primarily used in various industrial applications due to its unique chemical properties and biological activities .

DMO's neurotoxicity is believed to be due to its ability to inhibit enzymes crucial for maintaining cellular function in the nervous system. One proposed mechanism involves the inhibition of butyrylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine []. Disruption of acetylcholine signaling leads to a cascade of events ultimately causing neuronal death.

- Hydrolysis: It reacts with water to produce dimethyltin hydroxide and methanol.

- Reaction with Acids: The compound reacts with aqueous acids, leading to the formation of tin salts and releasing dimethyl ether .

- Polymerization: In the presence of certain reagents, dimethyltin oxide can undergo polymerization, forming larger organotin polymers .

These reactions highlight its versatility and potential for further chemical modifications.

Several methods exist for synthesizing dimethyltin oxide:

- Direct Oxidation: The most common method involves the oxidation of dimethyltin dichloride using oxidizing agents such as hydrogen peroxide or oxygen.

- Hydrolysis of Organotin Compounds: Dimethyltin oxide can also be synthesized through the hydrolysis of other organotin compounds in aqueous solutions.

- Reactions with Alcohols: Reacting dimethyltin dichloride with alcohols can yield dimethyltin oxide alongside other byproducts .

These methods vary in complexity and yield, allowing for flexibility depending on the desired application.

Dimethyltin oxide has diverse applications across various industries:

- Catalyst: It serves as a catalyst in polymerization reactions, particularly in the production of polyurethanes.

- Biocide: Its antifungal and antibacterial properties make it useful in agricultural and industrial biocides.

- Stabilizer: In plastics manufacturing, it is used as a stabilizer to enhance thermal stability and reduce degradation during processing .

These applications leverage its unique chemical properties to improve product performance.

Research on interaction studies involving dimethyltin oxide has focused on its reactivity with biological systems. Notably, studies have shown that it can interact with cellular membranes, potentially disrupting their integrity. Additionally, its interactions with proteins and nucleic acids have been investigated to understand its mechanism of action as an antimicrobial agent .

Such studies are crucial for assessing both its efficacy and safety profile.

Dimethyltin oxide shares similarities with several other organotin compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| Monomethyltin oxide | C₁H₄OSn | Less toxic; used as a stabilizer |

| Trimethyltin oxide | C₃H₉OSn | More toxic; effective biocide |

| Dibutyltin oxide | C₈H₁₈OSn | Used in antifouling paints; higher environmental impact |

Uniqueness of Dimethyltin Oxide

Dimethyltin oxide is unique due to its balance between efficacy as a biocide and lower toxicity compared to other organotin compounds like trimethyltin oxide. Its ability to act as both a catalyst and an antimicrobial agent further distinguishes it from similar compounds.

The hydrolysis of dimethyltin dichloride represents a fundamental pathway for dimethyltin oxide synthesis, involving complex equilibrium reactions that depend on solution conditions and ionic strength [1] [2]. The hydrolysis process proceeds through a series of stepwise reactions where dimethyltin dichloride undergoes aquation in solution, with the equilibrium strongly favoring the aquodimethyltin cation [3]. Spectrophotometric studies conducted at twenty-five degrees Celsius reveal that the hydrolysis mechanism involves the formation of multiple mononuclear and binuclear hydroxylated species [1] [2].

The primary hydrolysis reactions follow the general equation where dimethyltin cations react with hydroxide ions to form progressively more hydroxylated species [1]. The mononuclear species include dimethyltin monohydroxide cation, dimethyltin dihydroxide, and dimethyltin trihydroxide anion [1] [2]. Binuclear species such as bis(dimethyltin) dihydroxide dication and bis(dimethyltin) trihydroxide cation also form under specific conditions, though these represent less than ten percent of the total species distribution [1] [2].

Table 1: Hydrolysis Formation Constants for Dimethyltin(IV) Species at 25°C

| Species | Equilibrium Constant (-log β) | Formation Percentage (%) | Ionic Strength (mol dm⁻³) |

|---|---|---|---|

| (CH₃)₂Sn(OH)⁺ | 3.12 ± 0.03 | 74 (at pH 4.2) | 0.1 (NaClO₄) |

| (CH₃)₂Sn(OH)₂ | 8.43 ± 0.04 | 100 (pH 7.5-9.5) | 0.1 (NaClO₄) |

| (CH₃)₂Sn(OH)₃⁻ | 19.45 ± 0.09 | Predominant (pH > 10.5) | 0.1 (NaClO₄) |

| [(CH₃)₂Sn]₂(OH)₂²⁺ | 4.86 ± 0.05 | 6 (at pH 4.3) | 0.1 (NaClO₄) |

| [(CH₃)₂Sn]₂(OH)₃⁺ | 9.74 ± 0.08 | 5 (at pH 5.5) | 0.1 (NaClO₄) |

The kinetics of dimethyltin dichloride hydrolysis demonstrate significant dependence on ionic strength and the nature of the supporting electrolyte [1] [2]. In sodium perchlorate media, the hydrolysis constants show less variation compared to sodium chloride solutions, indicating that perchlorate ions exhibit minimal coordination tendency toward tin centers [1]. The dependency on ionic strength follows a semi-empirical Debye-Hückel type equation, allowing for prediction of hydrolysis constants across different ionic strength ranges [1] [2].

Research findings indicate that mononuclear species predominate throughout most pH ranges, with the dimethyltin monohydroxide cation being the dominant species in acidic conditions [1]. The dimethyltin dihydroxide species achieves nearly complete formation in the pH range of seven and five-tenths to nine and five-tenths, representing the optimal conditions for this intermediate [1] [2]. The formation of binuclear species remains limited, with maximum percentages not exceeding six percent under the studied experimental conditions [1].

The thermodynamic analysis reveals that the free energy change for dimethyltin dichloride hydrolysis is significantly less negative compared to analogous silicon compounds, making the hydrolysis readily reversible [3]. This reversibility prevents the formation of large condensation polymers, distinguishing organotin hydrolysis from other metalloid systems [3]. The equilibrium distribution of hydrolytic species varies systematically with hydrogen ion concentration, providing predictable speciation patterns for synthetic applications [1].

Industrial-Scale Production via Direct Alkylation of Metallic Tin

Industrial-scale production of dimethyltin oxide through direct alkylation of metallic tin represents a significant advancement in organotin synthesis technology [4] [5]. This methodology involves the direct reaction of powdered tin metal with alcohols at elevated temperatures ranging from two hundred to four hundred degrees Celsius [4] [5]. The process eliminates the need for traditional Grignard reagents or organometallic intermediates, providing a more economically viable route for large-scale production [6] [7].

The direct alkylation mechanism proceeds through oxidative addition of alkyl groups to the tin metal surface, facilitated by high temperatures and alcohol solvents [5] [8]. Patent literature describes quantitative yields of monoalkyltin, dialkyltin, and trialkyltin oxides using this approach [5]. The reaction typically requires powdered tin metal to maximize surface area and ensure efficient mass transfer during the alkylation process [9] [5].

Table 2: Industrial Synthesis Methods and Reaction Conditions

| Synthesis Method | Temperature Range (°C) | Pressure Conditions | Reaction Time | Key Parameters |

|---|---|---|---|---|

| Dimethyltin dichloride hydrolysis | 25 (aqueous) | Atmospheric | pH dependent | pH 1-11, ionic strength |

| Direct tin metal alkylation | 200-400 | Atmospheric | 0.5 hours | Alcohol excess, metal powder |

| Solvothermal synthesis | 250-315 | Autogenous | 2 hours | Organic solvent, heating rate |

| Grignard reagent method | 110 | Atmospheric | Variable | Ether solvent, RMgX |

| Aluminum compound alkylation | Ambient to 110 | 100 bar | Variable | R₃Al, SnCl₄ ratio |

Alternative industrial approaches utilize organoaluminum compounds as alkylating agents, particularly in the production of butyltin and octyltin derivatives [6] [7]. These reactions can proceed to partial alkylation stages, directly yielding alkyltin halides without requiring complete alkylation followed by redistribution [6] [7]. The trialkylaluminum route offers advantages in terms of selectivity and reduced solvent requirements compared to traditional Grignard methodologies [6].

The Kocheshkov redistribution reaction remains important for producing specific alkyltin chloride compositions from tetraalkylstannanes [6]. This process involves heating tetraalkylstannanes with appropriate amounts of tin tetrachloride, allowing redistribution to occur and yielding the desired alkyltin chlorides [6] [7]. Industrial implementations of this approach require careful temperature control and stoichiometric optimization to achieve high yields and selectivity.

Process optimization studies demonstrate that reaction temperatures around two hundred to four hundred degrees Celsius provide optimal conversion rates while minimizing side reactions [5]. The use of excess alcohol serves both as reactant and solvent, facilitating the dissolution of intermediate species and promoting forward reaction progress [5] [8]. Catalytic additives such as aluminum trichloride or potassium iodide can enhance reaction rates and selectivity under specific conditions [9] [10].

Solvothermal Synthesis and Purification Techniques

Solvothermal synthesis represents an advanced methodology for producing high-purity dimethyltin oxide under controlled temperature and pressure conditions [11] [12]. This technique utilizes organic solvents such as alcohols and glycols at temperatures around three hundred degrees Celsius in sealed autoclave systems [11]. The solvothermal approach offers distinct advantages including lower processing temperatures compared to conventional calcination methods and enhanced control over particle morphology and crystallinity [11].

The solvothermal process typically employs metal precursors such as acetates or alkoxides suspended in organic solvents within glass-lined autoclaves [11]. Common solvent systems include two-methoxyethanol, ethylene glycol, one,two-propanediol, and one,four-butanediol, each providing different reaction pathways and product characteristics [11]. The heating protocol involves controlled temperature ramping at approximately two and three-tenths degrees Celsius per minute to the target temperature, followed by isothermal treatment for two hours [11].

Table 3: Solvothermal Synthesis Parameters and Purification Methods

| Solvent System | Temperature (°C) | Heating Rate (°C/min) | Autoclave Volume (mL) | Purification Method |

|---|---|---|---|---|

| 2-methoxyethanol | 250-315 | 2.3 | 200-300 | Centrifugation + washing |

| Ethylene glycol | 250-315 | 2.3 | 200-300 | Centrifugation + washing |

| 1,2-propanediol | 250-315 | 2.3 | 200-300 | Centrifugation + washing |

| 1,4-butanediol | 250-315 | 2.3 | 200-300 | Centrifugation + washing |

| Dimethylformamide (DMF) | Variable | Variable | Variable | Evaporation techniques |

Purification techniques for solvothermally synthesized dimethyltin oxide involve multiple strategies depending on the solvent system employed [13] [14]. High-boiling solvents such as dimethylformamide and dimethyl sulfoxide require specialized removal procedures due to their polar nature and high boiling points [14] [15]. Effective purification approaches include back-extraction into less polar solvents, evaporation under deep vacuum conditions, or dialysis against appropriate solvents [14].

The cryovap method represents an innovative approach for ambient-temperature solvent removal, particularly useful for heat-sensitive organotin products [15]. This technique utilizes pressure gradients between distillation flasks and receivers in evacuated closed systems, enabling solvent removal at temperatures as low as eighteen to twenty-eight degrees Celsius [15]. The method proves especially effective for removing dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone from synthetic mixtures [15].

Column chromatography purification requires careful consideration of solvent exchange to avoid complications from polar, high-boiling reaction solvents [13]. Successful strategies include evaporation of reaction mixtures to dryness followed by redissolution in dichloromethane, or adsorption onto silica gel followed by dry-loading techniques [13]. The choice of purification method significantly impacts the final product purity and yield, with evaporation-based approaches generally providing superior results compared to direct liquid injection methods [13].

Advanced purification protocols for organotin compounds may incorporate oxidative cleanup steps using dimethyldioxirane to eliminate sulfur-containing impurities [16]. This approach proves particularly valuable when sulfur species interfere with analytical determinations or product quality [16]. The oxidation selectively converts sulfur compounds to polar sulfones that can be removed through alumina chromatography while leaving organotin species unreacted [16].

Table 4: Thermodynamic Hydrolysis Constants at 25°C

| Ionic Medium | log β₁₁ (M(OH)⁺) | log β₁₂ (M(OH)₂) | log β₂₂ (M₂(OH)₂²⁺) |

|---|---|---|---|

| NaClO₄ (0.1 M) | -3.12 ± 0.03 | -8.43 ± 0.04 | -4.86 ± 0.05 |

| NaClO₄ (1.0 M) | -3.40 ± 0.03 | -8.75 ± 0.03 | -5.24 ± 0.06 |

| NaCl (0.1 M) | -3.16 ± 0.05 | -8.48 ± 0.06 | -4.89 ± 0.05 |

| NaCl (1.0 M) | -3.58 ± 0.04 | -9.35 ± 0.05 | -5.45 ± 0.06 |

| Pure water (extrapolated) | -2.93 ± 0.04 | -8.31 ± 0.09 | -4.75 ± 0.06 |

Crystallographic Studies: Pentagonal Bipyramidal versus Trigonal Bipyramidal Geometries

Dimethyltin oxide exhibits remarkable structural diversity, forming complexes with distinct coordination geometries depending on the ligand environment and reaction conditions. The most extensively documented geometries are the seven-coordinate pentagonal bipyramidal and five-coordinate trigonal bipyramidal arrangements, each presenting unique structural characteristics and formation pathways [1] [2] [3].

Pentagonal Bipyramidal Geometry

The pentagonal bipyramidal coordination represents one of the most fascinating structural motifs observed in dimethyltin oxide chemistry. This seven-coordinate geometry features the central tin atom bound to two nitrogen and three oxygen atoms arranged in the equatorial plane, with the two methyl groups occupying apical positions [2] [3]. The pentagonal bipyramid belongs to the molecular point group D₅ₕ when perfectly symmetrical, though real complexes typically exhibit slight distortions from ideal geometry [4].

Crystallographic analysis of dimethyltin oxide complexes with salicylaldoxime ligands reveals that the pentagonal bipyramidal structure forms through condensation reactions between dimethyltin oxide and chelating ligands [2] [3]. The resulting compounds obey the general formula [(Me₂Sn)(Me₂SnO)(Me₂SnOT)(HONZO)(ONZO)], where the seven-coordinate tin center exhibits Sn-O bond distances ranging from 2.04 to 2.18 Å and Sn-C bond lengths of 2.08 to 2.15 Å [2]. The equatorial bond angles deviate from the ideal 72° due to ligand constraints, typically ranging between 68° and 76° [1].

The formation of pentagonal bipyramidal complexes requires specific conditions that stabilize the seven-coordinate environment. Extended X-ray absorption fine structure (EXAFS) analysis confirms that these structures maintain their coordination geometry both in solid state and solution, with minimal structural reorganization upon dissolution [5]. The stability of this geometry stems from the optimal balance between ligand field stabilization and steric interactions, particularly when bulky or chelating ligands are present [6].

Trigonal Bipyramidal Geometry

In contrast to the seven-coordinate arrangement, dimethyltin oxide frequently adopts five-coordinate trigonal bipyramidal geometry, particularly in complexes with less sterically demanding ligands [7] [8]. This geometry features three equatorial positions occupied by two methyl groups and one oxygen atom, with two additional oxygen atoms in axial positions, creating bond angles of approximately 120° in the equatorial plane and 90° between axial and equatorial positions [9] [10].

Crystallographic studies reveal that trigonal bipyramidal dimethyltin complexes exhibit characteristic Sn-C bond distances of 2.17 to 2.20 Å and Sn-O bond lengths of 2.04 to 2.18 Å [11]. The trigonal bipyramidal geometry often results from the reaction of dimethyltin oxide with carboxylate or similar monodentate ligands, where the reduced coordination number reflects the lower denticity of the ligating species [7] [12].

The structural flexibility inherent in trigonal bipyramidal complexes allows for dynamic behavior in solution, with rapid exchange between axial and equatorial positions through Berry pseudorotation mechanisms. Mössbauer spectroscopy studies indicate that the quadrupole splitting parameters for trigonal bipyramidal complexes typically range from 2.5 to 3.5 mm/s, reflecting the asymmetric electronic environment around the tin center [8] [13].

Comparative Structural Analysis

The choice between pentagonal bipyramidal and trigonal bipyramidal geometries depends critically on several factors: ligand denticity, steric bulk, electronic properties, and reaction conditions. Pentagonal bipyramidal arrangements favor polydentate ligands capable of occupying multiple coordination sites, while trigonal bipyramidal structures predominate with monodentate or less demanding bidentate ligands [1] [14].

Thermodynamic considerations also influence geometry selection. Computational studies suggest that pentagonal bipyramidal complexes exhibit higher formation energies but greater kinetic stability once formed, whereas trigonal bipyramidal structures represent lower-energy intermediates that may undergo further structural rearrangement [6]. The seven-coordinate geometry provides enhanced resistance to ligand dissociation due to the saturated coordination sphere, making these complexes particularly stable under ambient conditions [2].

Advanced Nuclear Magnetic Resonance Characterization (¹H-¹¹⁹Sn HMQC, ¹³C HMBC)

Nuclear magnetic resonance spectroscopy provides unparalleled insight into the solution-state structure and dynamics of dimethyltin oxide complexes. The application of advanced two-dimensional NMR techniques, particularly ¹H-¹¹⁹Sn heteronuclear multiple quantum coherence (HMQC) and ¹³C heteronuclear multiple bond correlation (HMBC), has revolutionized the structural characterization of these complex systems [2] [15] [16].

¹H-¹¹⁹Sn HMQC Spectroscopy

The ¹H-¹¹⁹Sn HMQC experiment represents a cornerstone technique for establishing connectivity between proton and tin nuclei through scalar coupling interactions. This method exploits the natural abundance ¹¹⁹Sn isotope (8.6% natural abundance) and its favorable nuclear properties, including a relatively large magnetogyric ratio and intermediate relaxation times [15].

In dimethyltin oxide complexes, ¹H-¹¹⁹Sn HMQC spectroscopy readily identifies the methyl groups directly bonded to tin through one-bond scalar coupling constants (¹J(¹¹⁹Sn-¹H)) typically ranging from 45 to 65 Hz [2] [17]. The technique also detects longer-range couplings to ligand protons, providing crucial information about ligand coordination modes and molecular geometry. For pentagonal bipyramidal complexes, characteristic cross-peaks appear between the ¹¹⁹Sn resonance and protons on coordinated nitrogen and oxygen donor atoms, with coupling constants of 3 to 15 Hz depending on the number of intervening bonds [2].

Gradient-assisted variants of the ¹H-¹¹⁹Sn HMQC experiment offer enhanced sensitivity and artifact suppression, enabling detection of weak long-range correlations that provide structural information about remote molecular regions [2] [3]. The use of pulse field gradients eliminates quadrature artifacts and allows for shorter acquisition times, making this technique particularly valuable for studying air-sensitive or thermally labile dimethyltin complexes [18].

¹³C HMBC Applications

The ¹³C HMBC experiment provides complementary structural information by mapping long-range carbon-proton correlations across two to four chemical bonds. In dimethyltin oxide systems, this technique proves invaluable for establishing the connectivity patterns within organic ligands and confirming the coordination environment around the tin center [19] [16].

For complexes containing multidentate ligands, ¹³C HMBC spectroscopy identifies the carbon atoms involved in coordination through characteristic chemical shift perturbations and coupling pattern changes. The technique readily distinguishes between coordinated and non-coordinated portions of potentially ambidentate ligands, providing direct evidence for specific binding modes [16]. In salicylaldoxime complexes of dimethyltin oxide, HMBC correlations confirm the simultaneous coordination of both nitrogen and oxygen donor atoms, supporting the proposed chelating interaction [2].

The sensitivity of ¹³C chemical shifts to local electronic environment makes HMBC particularly useful for identifying conformational changes upon complex formation. Ligand carbons adjacent to coordination sites typically exhibit downfield shifts of 2 to 8 ppm upon metal binding, providing a reliable indicator of successful complex formation [20] [16].

Multinuclear Correlation Strategies

Advanced NMR characterization of dimethyltin oxide complexes benefits from integrated multinuclear approaches combining ¹H-¹¹⁹Sn HMQC with ¹³C HMBC and additional correlation experiments. This comprehensive strategy enables complete structural assignment even for highly complex multinuclear species [2] [21].

The combination of different correlation experiments provides redundant structural information that enhances confidence in structural assignments. For instance, ¹H-¹³C HSQC experiments identify directly bonded carbon-proton pairs, while HMBC provides longer-range connectivity information, and ¹H-¹¹⁹Sn HMQC establishes the relationship between organic ligands and the metal center [2]. This multi-technique approach proves particularly valuable for characterizing dynamic systems where rapid ligand exchange complicates individual NMR experiments [21].

Solution Dynamics and Exchange Phenomena

Advanced NMR techniques reveal important information about solution dynamics in dimethyltin oxide complexes. Variable-temperature ¹H-¹¹⁹Sn HMQC studies indicate that many complexes undergo rapid ligand exchange processes that affect the observed correlation patterns [2]. At elevated temperatures, ligand dissociation and reassociation processes lead to line broadening and eventual coalescence of distinct resonances, providing kinetic information about complex stability [21].

Exchange phenomena particularly affect complexes with labile coordination sites or weak donor ligands. In such systems, room-temperature NMR spectra may exhibit averaged signals that obscure the true molecular structure, necessitating low-temperature measurements to freeze out dynamic processes and observe individual structural forms [2] [21].

Mössbauer Spectroscopy for Tin Oxidation State Determination

Mössbauer spectroscopy using the ¹¹⁹Sn nucleus provides definitive information about the oxidation state, electronic structure, and coordination environment of tin in dimethyltin oxide complexes. This technique exploits the recoilless emission and absorption of gamma rays by ¹¹⁹Sn nuclei, enabling precise measurement of hyperfine interactions that reflect the local chemical environment [22] [8] [23].

Isomer Shift Analysis

The isomer shift (δ) represents the most direct indicator of tin oxidation state in Mössbauer spectroscopy. This parameter reflects the s-electron density at the tin nucleus, which varies systematically with oxidation state and chemical environment [22] [23]. For dimethyltin(IV) oxide complexes, isomer shifts typically range from 1.2 to 1.8 mm/s relative to BaSnO₃, while tin(II) species exhibit significantly higher values of 2.5 to 3.5 mm/s [24] [23].

The isomer shift provides quantitative discrimination between different oxidation states, enabling precise determination of tin speciation in mixed-valence systems. Studies of partially oxidized dimethyltin oxide samples reveal distinct resonances for Sn(II) and Sn(IV) species, allowing calculation of oxidation state ratios with high accuracy [25] [26]. The isomer shift also responds to changes in covalency, with more covalent tin-ligand bonds producing smaller δ values due to increased s-electron density at the nucleus [23].

Systematic correlations exist between isomer shift values and specific structural parameters. For dimethyltin complexes, increasing coordination number generally produces smaller isomer shifts due to enhanced s-electron density from additional ligand interactions [8] [27]. Similarly, electronegative ligands such as halides or oxygen donors tend to reduce isomer shift values compared to carbon-based ligands [28] [23].

Quadrupole Splitting Parameters

The quadrupole splitting (ΔEQ) provides information about the symmetry and electronic structure of the tin coordination environment. This parameter reflects the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, which depends on the asymmetry of the electron distribution around the tin atom [22] [23].

In dimethyltin oxide complexes, quadrupole splitting values typically range from 0.5 to 3.5 mm/s, with larger values indicating greater deviation from cubic symmetry [28] [8]. Pentagonal bipyramidal complexes generally exhibit quadrupole splittings of 2.8 to 3.5 mm/s, reflecting the highly asymmetric coordination environment [8]. Trigonal bipyramidal species show somewhat smaller values of 2.2 to 2.8 mm/s due to the reduced coordination number and different symmetry [8] [13].

The quadrupole splitting parameter proves particularly sensitive to ligand field effects and geometric distortions. Computational studies using point-charge models successfully correlate experimental quadrupole splitting values with calculated electric field gradients, enabling structure-property relationships for complex systems [8] [13]. These calculations confirm that the large quadrupole splittings observed in dimethyltin complexes result primarily from the asymmetric distribution of electron density caused by the two methyl groups and varying numbers of heteroatom ligands [28].

Temperature-Dependent Studies

Variable-temperature Mössbauer spectroscopy provides additional insights into the dynamic behavior and phase transitions of dimethyltin oxide complexes. The recoil-free fraction decreases with increasing temperature according to the Debye model, enabling determination of effective Debye temperatures that reflect the lattice dynamics and molecular motion within the crystal structure [24] [29].

Studies of dimethyltin oxide complexes reveal Debye temperatures ranging from 185 to 260 K, depending on the specific coordination environment and crystal packing [24]. Lower Debye temperatures indicate weaker intermolecular interactions and greater molecular mobility, while higher values suggest more rigid crystal structures with stronger lattice forces [29].

Temperature-dependent measurements also reveal phase transitions and dynamic processes that may not be apparent from room-temperature studies alone. Some dimethyltin complexes exhibit temperature-dependent changes in quadrupole splitting parameters, indicating structural rearrangements or order-disorder transitions that affect the coordination geometry [30] [29].

Oxidation State Mapping

Mössbauer spectroscopy excels at providing quantitative information about oxidation state distributions in complex samples. For dimethyltin oxide materials containing mixed oxidation states, careful deconvolution of overlapping spectral components enables determination of Sn(II)/Sn(IV) ratios with uncertainties of less than 5% [25] [24] [26].

This capability proves particularly valuable for characterizing oxidation processes and surface phenomena in dimethyltin oxide materials. Studies of air-exposed samples reveal progressive oxidation from Sn(II) to Sn(IV) species, with distinct kinetic profiles depending on temperature, atmosphere, and sample morphology [24] [26]. The ability to quantify these changes provides important insights into the stability and reactivity of dimethyltin oxide under various conditions [25].

UNII

GHS Hazard Statements

H301 (39.8%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (60.2%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (60.2%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H318 (38.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 (56.12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (56.12%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard